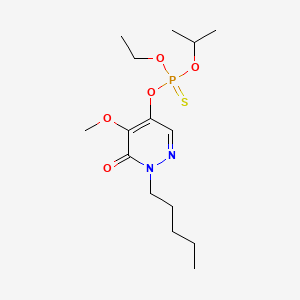
Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-6-oxo-1-pentyl-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-6-oxo-1-pentyl-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is a complex organic compound with a unique structure that includes a phosphorothioate group, a pyridazinone ring, and various alkyl and alkoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(1,6-dihydro-5-methoxy-6-oxo-1-pentyl-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester typically involves multiple steps, starting with the preparation of the pyridazinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phosphorothioate group is then introduced via a phosphorylation reaction, often using reagents such as phosphorus oxychloride or phosphorus pentasulfide. The final esterification step involves the reaction of the intermediate with ethyl and isopropyl alcohols under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-6-oxo-1-pentyl-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.
Reduction: The pyridazinone ring can be reduced under specific conditions to yield dihydropyridazinone derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioate oxides, while reduction can produce dihydropyridazinone derivatives.
科学的研究の応用
Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-6-oxo-1-pentyl-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of phosphorothioic acid, O-(1,6-dihydro-5-methoxy-6-oxo-1-pentyl-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester involves its interaction with specific molecular targets. The phosphorothioate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. The pyridazinone ring may interact with various receptors or enzymes, influencing biological pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Similar structure but with different substituents, leading to variations in chemical and biological properties.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Another related compound with a pyrimidinyl ring instead of a pyridazinyl ring, affecting its reactivity and applications.
Uniqueness
Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-6-oxo-1-pentyl-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is unique due to its specific combination of functional groups and substituents, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
72538-14-8 |
|---|---|
分子式 |
C15H27N2O5PS |
分子量 |
378.4 g/mol |
IUPAC名 |
5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-4-methoxy-2-pentylpyridazin-3-one |
InChI |
InChI=1S/C15H27N2O5PS/c1-6-8-9-10-17-15(18)14(19-5)13(11-16-17)22-23(24,20-7-2)21-12(3)4/h11-12H,6-10H2,1-5H3 |
InChIキー |
BKCKQRUYIWXNDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C(=O)C(=C(C=N1)OP(=S)(OCC)OC(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


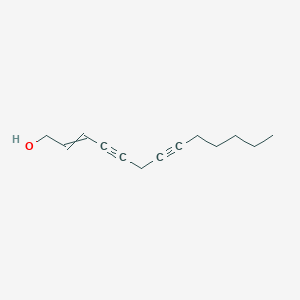
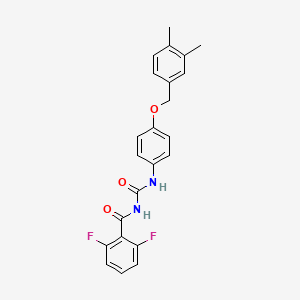
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
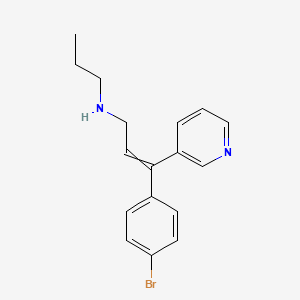
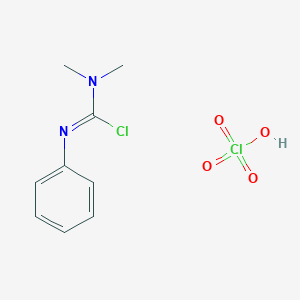

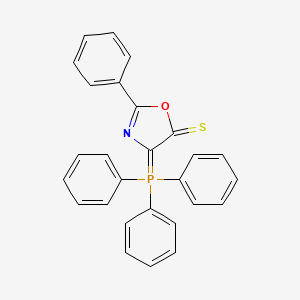
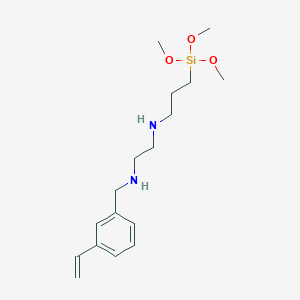
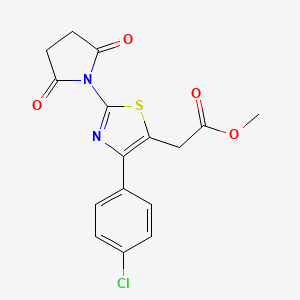
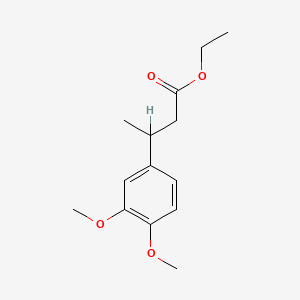
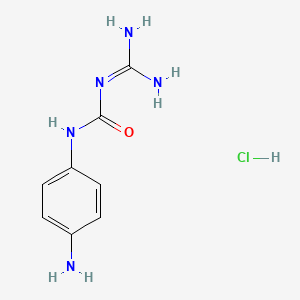
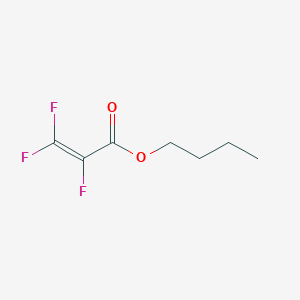
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)

